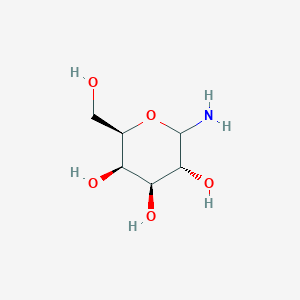
1-Amino-1-deoxy-beta-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-deoxy-beta-D-galactose: is a derivative of galactose, a type of sugar It is a hexose, meaning it contains six carbon atoms, and it is an amino sugar, which means one of its hydroxyl groups is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-beta-D-galactose can be synthesized through the reaction of galactose with ammonia or an amine under specific conditions. One common method involves the use of 1-amino-1-deoxygalactose, which can be prepared by the reaction of galactose with ammonia in the presence of a catalyst .
Industrial Production Methods: In industrial settings, galactosylamine is often produced through enzymatic methods, where enzymes like galactosidase are used to catalyze the reaction between galactose and an amine. This method is preferred due to its efficiency and the high purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-deoxy-beta-D-galactose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactosylamine oxide.
Reduction: It can be reduced to form galactosylamine alcohol.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various reagents can be used depending on the desired product, such as halogens for halogenation reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted galactosylamine derivatives.
Scientific Research Applications
1-Amino-1-deoxy-beta-D-galactose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of glycoproteins and glycolipids, as it can mimic the structure of these biomolecules.
Industry: It is used in the production of various biopolymers and as a stabilizer in certain formulations.
Mechanism of Action
1-Amino-1-deoxy-beta-D-galactose exerts its effects by interacting with specific molecular targets and pathways. For example, it can inhibit the aggregation of amyloid fibrils, which are associated with diseases like Alzheimer’s. This inhibition is achieved through the interaction of galactosylamine with aromatic amino acids in the hydrophobic core of the fibrils, preventing their self-assembly .
Comparison with Similar Compounds
Glucosamine: Another amino sugar, but derived from glucose instead of galactose.
Mannosylamine: Similar structure but derived from mannose.
N-acetylgalactosamine: An acetylated derivative of galactosylamine.
Uniqueness: 1-Amino-1-deoxy-beta-D-galactose is unique due to its specific interactions with galactose-specific enzymes and proteins. This specificity makes it particularly useful in studies related to galactose metabolism and its associated pathways .
Properties
Molecular Formula |
C6H13NO5 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6?/m1/s1 |
InChI Key |
WCWOEQFAYSXBRK-SVZMEOIVSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazinecarboxylic acid, 4-[5-(3-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B8776345.png)
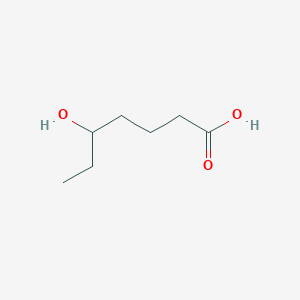
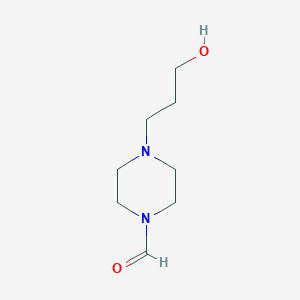
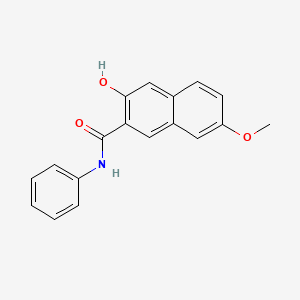
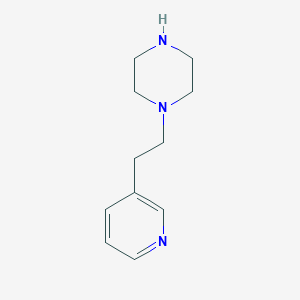
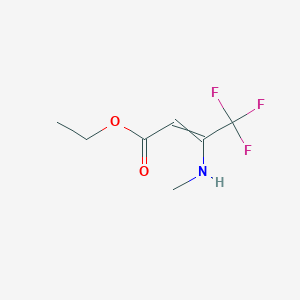
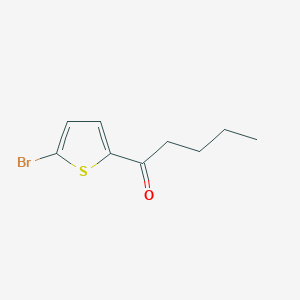
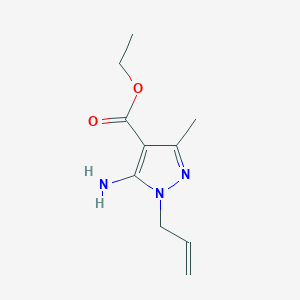
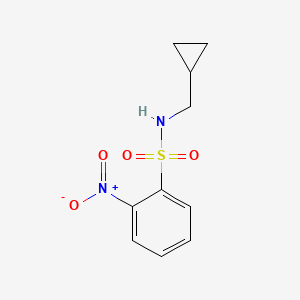
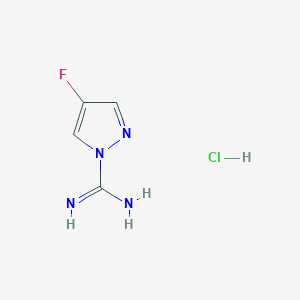
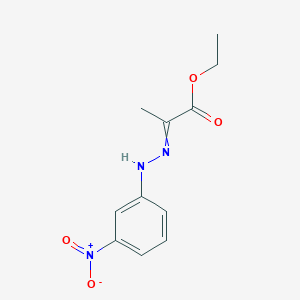
![2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8776428.png)
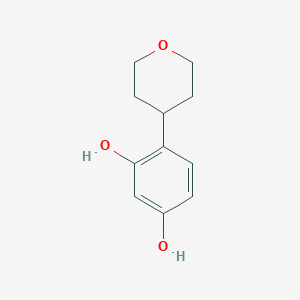
![2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B8776440.png)
